Glycyl-L-glutamineMonohydrate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Glycyl-L-glutamine Monohydrate can be synthesized through peptide coupling reactions. One common method involves the use of carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond between glycine and L-glutamine. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions .
Industrial Production Methods
In industrial settings, the production of Glycyl-L-glutamine Monohydrate often involves solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid resin. The final product is then cleaved from the resin and purified .
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-glutamine Monohydrate can undergo various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions to yield glycine and L-glutamine.
Oxidation and Reduction: While the compound itself is relatively stable, the amino acid residues can undergo oxidation or reduction reactions under specific conditions.
Substitution: The amino groups can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) at elevated temperatures, while basic hydrolysis employs sodium hydroxide (NaOH).
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
Hydrolysis: Glycine and L-glutamine.
Oxidation: Oxidized forms of glycine and L-glutamine.
Reduction: Reduced forms of any oxidized intermediates.
Scientific Research Applications
Chemistry
In chemistry, Glycyl-L-glutamine Monohydrate is used as a model compound to study peptide bond formation and hydrolysis. Its stability makes it an ideal candidate for various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .
Biology
In biological research, Glycyl-L-glutamine Monohydrate is used to study protein synthesis and degradation. It serves as a substrate in enzymatic assays to investigate the activity of proteases and peptidases .
Medicine
Medically, Glycyl-L-glutamine Monohydrate is explored for its potential therapeutic applications. It has been studied for its role in enhancing cell culture media, promoting cell growth, and improving the stability of L-glutamine in various formulations .
Industry
In industrial applications, Glycyl-L-glutamine Monohydrate is used in the production of specialized cell culture media and as a stabilizing agent in pharmaceutical formulations .
Mechanism of Action
Glycyl-L-glutamine Monohydrate exerts its effects primarily through its hydrolysis into glycine and L-glutamine. Glycine acts as a neurotransmitter and is involved in various metabolic pathways, while L-glutamine serves as a critical amino acid for protein synthesis and cellular metabolism . The compound’s stability and solubility enhance its bioavailability and efficacy in various applications .
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-glutamine: The anhydrous form of Glycyl-L-glutamine Monohydrate.
L-alanyl-L-glutamine: Another dipeptide used in cell culture media.
Glycyl-L-tyrosine: A dipeptide with different amino acid residues.
Uniqueness
Glycyl-L-glutamine Monohydrate is unique due to its enhanced solubility and stability compared to its anhydrous form. This makes it particularly useful in applications requiring prolonged stability and bioavailability .
Properties
IUPAC Name |
5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoic acid;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O4.H2O/c8-3-6(12)10-4(7(13)14)1-2-5(9)11;/h4H,1-3,8H2,(H2,9,11)(H,10,12)(H,13,14);1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFWVRQACSYLOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)O)NC(=O)CN.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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